molecular formula C17H20N2OS B2641476 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 309721-14-0

2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2641476
CAS No.: 309721-14-0
M. Wt: 300.42
InChI Key: NQWPDVFOGPFAKH-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a cycloheptathiophene carboxamide derivative with a 2-methylphenyl substituent on the carboxamide group. This compound belongs to a class of molecules investigated for diverse therapeutic applications, including antiviral (HIV-1, influenza) and enzymatic inhibition (RNase H) activities . Its structural framework—a seven-membered cycloheptathiophene ring fused with a carboxamide group—provides a versatile scaffold for chemical modifications, enabling tailored interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-7-5-6-9-13(11)19-17(20)15-12-8-3-2-4-10-14(12)21-16(15)18/h5-7,9H,2-4,8,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPDVFOGPFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 312949-48-7) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19F3N2O2S
  • Molecular Weight : 396.43 g/mol
  • IUPAC Name : N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions that can yield various derivatives with altered biological properties. For instance, derivatives can be synthesized through amide bond formation reactions involving corresponding carboxylic acids or acyl chlorides under specific conditions using coupling agents like EDC or HATU .

The biological activity of this compound has been linked to its interaction with various biological targets:

  • RORγt Modulation : This compound has been identified as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is crucial in regulating immune responses and has been implicated in autoimmune diseases and metabolic disorders .
  • Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammatory markers in vitro and in vivo. The structural features contribute to its ability to stabilize protein conformations and influence signaling pathways associated with inflammation .
  • Antimicrobial Activity : Some derivatives exhibit notable antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial membrane integrity or inhibit critical enzymatic pathways .

Study on RORγt Modulators

In a recent study focused on derivatives of the cyclohepta[b]thiophene structure, several compounds were evaluated for their efficacy as RORγt modulators. The results indicated that specific substitutions at the 2-position significantly enhanced binding affinity and biological activity compared to unsubstituted analogs .

CompoundBinding Affinity (Kd)Biological Activity
Compound A50 nMHigh
Compound B100 nMModerate
Compound C200 nMLow

Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID Substituent on Carboxamide Core Structure Biological Activity Key Data Reference
Target Compound 2-Methylphenyl Cyclohepta[b]thiophene Not explicitly reported Pharmaceutical intermediate
Compound 27 Pyridin-2-yl Cyclohepta[b]thiophene HIV-1 RNase H inhibition 80% yield, mp 210–212°C
NSC727447 None (vinylogous urea) Cyclohepta[b]thiophene Broad RNase H inhibition Moderate potency
Compound 39 2-Fluorophenyl Cyclohepta[b]thiophene HIV RNase H inhibition 25% yield
2-Amino-N-(4-chlorophenyl) 4-Chlorophenyl Cyclohepta[b]thiophene Not reported CAS: 438616-84-3
Compound 40 4-Methoxybenzamido Cyclohepta[b]thiophene Anti-influenza polymerase 34% yield
Ethyl 2-((2-ethoxy...) (6o) 4-Hydroxyphenyl Benzo[b]thiophene Synthetic intermediate 22% yield, HRMS-ESI validated
2-Amino-N-(quinolin-3-yl) (35) Quinolin-3-yl Cyclohepta[b]thiophene Antiviral (unspecified) Synthesized via multicomponent reaction

Structural Variations and Implications

Core Modifications
  • Ring Size: The target compound and most analogs (e.g., Compounds 27, 39) feature a cyclohepta[b]thiophene core, which enhances conformational flexibility compared to smaller benzo[b]thiophene derivatives (e.g., Compound 6o) . Larger rings may improve binding to protein pockets, as seen in influenza polymerase inhibitors .
Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: 2-Methylphenyl (target compound): The methyl group provides moderate hydrophobicity, enhancing membrane permeability . 4-Chlorophenyl (): Chlorine’s bulkiness and electronegativity may alter binding kinetics compared to methyl .
  • Heteroaromatic Substituents: Pyridin-2-yl (Compound 27): The nitrogen atom in pyridine enables π-π stacking and hydrogen bonding, critical for HIV-1 inhibition . Quinolin-3-yl (Compound 35): Extended aromatic systems may enhance DNA intercalation but reduce solubility .

Key Research Findings

HIV-1 RNase H Inhibition :

  • Pyridin-2-yl and 2-fluorophenyl analogs demonstrate allosteric inhibition via hydrophobic and polar interactions with the enzyme’s active site .

Anti-Influenza Activity :

  • Methoxy-substituted derivatives disrupt viral polymerase subunit assembly, with IC₅₀ values in the micromolar range .

Structural Insights :

  • X-ray crystallography (e.g., ) confirms intramolecular hydrogen bonding in naphthyl derivatives, stabilizing bioactive conformations .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how are intermediates characterized?

Answer:
The compound is synthesized via Schiff base formation using 2-amino-N-(2-methylphenyl)thiophene derivatives and cycloheptane-containing aldehydes or ketones. A typical protocol involves:

  • Reaction conditions : Refluxing in ethanol with a catalytic amount of glacial acetic acid (1 mL) for 5 hours under nitrogen to prevent oxidation .
  • Workup : Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol.
  • Intermediate characterization :
    • IR spectroscopy identifies functional groups (e.g., NH, C=O stretches).
    • NMR (¹H/¹³C) confirms regiochemistry and proton environments. For example, the 2-methylphenyl group shows aromatic protons at δ 6.8–7.4 ppm, while the cyclohepta ring protons appear as multiplet signals between δ 1.5–2.8 ppm .
    • LC-MS/HRMS validates molecular weight and purity (>95%) .

Basic: How is the purity of the compound assessed, and what chromatographic techniques are recommended for purification?

Answer:

  • Purity assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (MeCN:H₂O, 30% → 100% over 20 minutes) ensures purity ≥98% .
    • Melting point analysis (e.g., 197–199°C for derivatives) confirms crystallinity and absence of impurities .
  • Purification strategies :
    • Reverse-phase HPLC is preferred for polar derivatives, while recrystallization from ethanol or methanol works for non-hygroscopic intermediates .
    • Column chromatography (silica gel, hexane/EtOAc) may resolve regioisomers in early synthetic steps .

Advanced: What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR/IR data arise from tautomerism, solvent effects, or crystallographic packing. Mitigation approaches include:

  • 2D NMR techniques :
    • HSQC/HMBC correlates ¹H-¹³C couplings to confirm connectivity, especially for overlapping cyclohepta ring signals .
    • NOESY identifies spatial proximity between the 2-methylphenyl group and the thiophene ring.
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., cyclohexane-fused thiophenes) clarifies ambiguous shifts .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, though requires high-quality single crystals .

Advanced: How can acylation reactions at the 2-amino position be optimized to produce derivatives with enhanced properties?

Answer:
Acylation of the 2-amino group is critical for modulating solubility and bioactivity. Key optimizations:

  • Reagent selection :
    • Succinic/maleic anhydrides introduce carboxyl groups for improved water solubility (e.g., compound 23, 77% yield) .
    • Glutaric anhydride extends alkyl chains, enhancing lipophilicity (logP ↑ by ~1.5 units) .
  • Reaction conditions :
    • Use dry CH₂Cl₂ under nitrogen to prevent hydrolysis of acid-sensitive intermediates .
    • Reflux for 12–18 hours ensures complete acylation, monitored via TLC (hexane/EtOAc 3:1).
  • Post-functionalization :
    • Hydrolysis of ester groups (e.g., NaOH/EtOH, 80°C) generates carboxylic acids for metal coordination studies .
    • In silico modeling (e.g., DFT calculations) predicts electronic effects of substituents on reactivity .

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